molecular formula C8H5Br2N B13025059 2,5-Dibromo-1H-indole

2,5-Dibromo-1H-indole

Cat. No.: B13025059
M. Wt: 274.94 g/mol
InChI Key: RXDCCNFVFWNQLN-UHFFFAOYSA-N
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Description

2,5-Dibromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dibromo-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The bromine atoms can enhance the binding affinity and specificity of the compounds to their targets.

Comparison with Similar Compounds

    2-Bromo-1H-indole: A monobrominated derivative with different reactivity and applications.

    5-Bromo-1H-indole: Another monobrominated derivative with unique properties.

    2,3-Dibromo-1H-indole: A dibrominated derivative with bromine atoms at different positions.

Uniqueness: 2,5-Dibromo-1H-indole is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and potential applications. The presence of two bromine atoms at the 2 and 5 positions allows for selective functionalization and the formation of diverse derivatives.

Biological Activity

2,5-Dibromo-1H-indole is a member of the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer, antimicrobial, and antiviral therapies. The presence of bromine substituents at the 2 and 5 positions enhances its reactivity and biological efficacy. This article explores the biological activity of this compound through various studies and findings.

This compound has the molecular formula C8H5Br2NC_8H_5Br_2N and exhibits unique chemical properties due to the presence of bromine atoms. These halogen substituents significantly influence its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound can interact with various enzymes through hydrogen bonding and π-π interactions, modulating their activity.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : The bromine atoms enhance its ability to disrupt microbial cell membranes and inhibit biofilm formation.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that indole alkaloids can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with biofilm-related infections .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors .

Comparative Analysis with Other Indoles

Compound NameAnticancer ActivityAntimicrobial ActivityAntiviral Activity
This compoundHighModerateLow
5-BromoindoleModerateHighModerate
TryptophanLowModerateHigh

Case Study 1: Anticancer Efficacy

In a study published in Journal of Organic Chemistry, researchers evaluated the anticancer effects of various indole derivatives. They found that this compound exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with concentrations ranging from 10 µM to 100 µM over 48 hours .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of indoles demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa. The compound was tested at varying concentrations (0.5 µg/mL to 50 µg/mL), showing a dose-dependent reduction in biofilm biomass .

Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

2,5-dibromo-1H-indole

InChI

InChI=1S/C8H5Br2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H

InChI Key

RXDCCNFVFWNQLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)Br

Origin of Product

United States

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